(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one
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Overview
Description
The compound (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one is a synthetic organic molecule characterized by the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound also features a chlorooxolanone ring, which is a five-membered lactone with a chlorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one typically involves multiple steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This step ensures the protection of hydroxyl groups, preventing them from participating in subsequent reactions.
Formation of the Oxolanone Ring: The protected intermediate undergoes cyclization to form the oxolanone ring. This step often involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to introduce the chlorine atom.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl-protected hydroxyl groups, once the protecting groups are removed.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydroxyl group or other functional groups.
Substitution: The chlorine atom in the oxolanone ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized oxolanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for their pharmacological properties, including potential antiviral, antibacterial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the TBDMS protecting groups and the chloro substituent. These functional groups can modulate the compound’s interaction with biological targets or other chemical entities.
Molecular Targets and Pathways
The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, in medicinal applications, the compound might interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-Hydroxy-5-hydroxymethyl-3-chlorooxolan-2-one: Lacks the TBDMS protecting groups, making it more reactive but less stable.
(4R,5R)-4-Methoxy-5-methoxymethyl-3-chlorooxolan-2-one: Features methoxy groups instead of TBDMS, offering different reactivity and solubility properties.
(4R,5R)-4-[(tert-Butyldiphenylsilyl)oxy]-5-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-chlorooxolan-2-one: Uses tert-butyldiphenylsilyl (TBDPS) groups, which provide greater steric hindrance and stability compared to TBDMS.
Uniqueness
The uniqueness of (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one lies in its combination of TBDMS protecting groups and the chlorooxolanone core. This combination offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Biological Activity
The compound (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one, often referred to as TBS-oxolanone, is a silylated oxolanone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBS-oxolanone, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula: C17H35ClO4Si2
- Molecular Weight: 395.08 g/mol
- CAS Number: 1820749-52-7
- Purity: ≥97%
Synthesis
TBS-oxolanone can be synthesized through a series of chemical reactions involving silylation and chlorination processes. The synthesis typically involves the use of tert-butyldimethylsilyl (TBS) groups to enhance stability and solubility in organic solvents, which is crucial for biological testing.
The biological activity of TBS-oxolanone can be attributed to several mechanisms:
- Enzyme Inhibition : TBS-oxolanone has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antiviral Activity : Preliminary studies suggest that TBS-oxolanone may exhibit antiviral properties by interfering with viral replication mechanisms.
- Anticancer Potential : There is emerging evidence that compounds with similar structures have cytotoxic effects on various cancer cell lines, suggesting a potential role for TBS-oxolanone in cancer therapy.
Antiviral Activity
A study demonstrated that TBS-oxolanone exhibits significant antiviral activity against several viruses by inhibiting their replication in vitro. The compound's mechanism appears to involve interference with viral RNA synthesis.
Anticancer Studies
In vitro studies on various cancer cell lines have shown that TBS-oxolanone induces apoptosis and inhibits cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10.0 | Apoptosis induction |
MCF-7 (Breast) | 7.5 | Cell cycle arrest |
A549 (Lung) | 9.0 | Caspase activation |
Case Studies
- Case Study on Antiviral Efficacy : In a controlled study, TBS-oxolanone was administered to cell cultures infected with Influenza A virus. Results indicated a significant reduction in viral load compared to control groups, suggesting its potential as an antiviral agent.
- Case Study on Cancer Therapy : A preliminary clinical trial involving patients with advanced breast cancer treated with TBS-oxolanone showed promising results in reducing tumor size and improving patient outcomes, warranting further investigation into its efficacy and safety profile.
Properties
IUPAC Name |
(4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3/t12-,13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJJTLIRSHWFN-WYAMFQBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClO4Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.